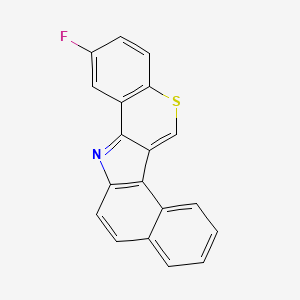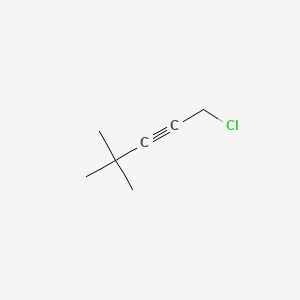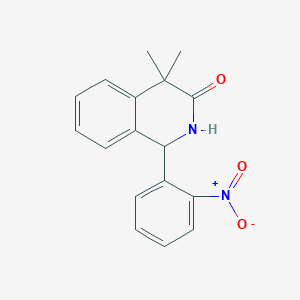stannane CAS No. 53477-28-4](/img/structure/B14633397.png)
[(4-Methoxyphenyl)sulfanyl](trimethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)sulfanylstannane is an organotin compound that features a trimethylstannane group attached to a 4-methoxyphenylsulfanyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)sulfanylstannane typically involves the reaction of 4-methoxythiophenol with trimethyltin chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for (4-Methoxyphenyl)sulfanylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle organotin compounds, which can be toxic.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)sulfanylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or alkoxides, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and organic halides under inert atmosphere conditions.
Major Products
Substitution: Various organotin derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Coupling: New carbon-carbon bonded products.
Applications De Recherche Scientifique
(4-Methoxyphenyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Materials Science:
Biology and Medicine:
Industry: Potential use in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)sulfanylstannane in chemical reactions typically involves the activation of the stannane group by a catalyst or reagent, followed by nucleophilic attack or coupling with another molecule. The sulfanyl group can also participate in redox reactions, altering the oxidation state of sulfur and affecting the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)trimethylsilane: Similar structure but with a silicon atom instead of tin.
(4-Methoxyphenyl)trimethylgermane: Similar structure but with a germanium atom instead of tin.
(4-Methoxyphenyl)trimethyllead: Similar structure but with a lead atom instead of tin.
Uniqueness
(4-Methoxyphenyl)sulfanylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. Tin compounds often exhibit different reactivity and stability, making them valuable in specific synthetic applications.
Propriétés
Numéro CAS |
53477-28-4 |
|---|---|
Formule moléculaire |
C10H16OSSn |
Poids moléculaire |
303.01 g/mol |
Nom IUPAC |
(4-methoxyphenyl)sulfanyl-trimethylstannane |
InChI |
InChI=1S/C7H8OS.3CH3.Sn/c1-8-6-2-4-7(9)5-3-6;;;;/h2-5,9H,1H3;3*1H3;/q;;;;+1/p-1 |
Clé InChI |
QZGKTWPJPBCVDZ-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)S[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
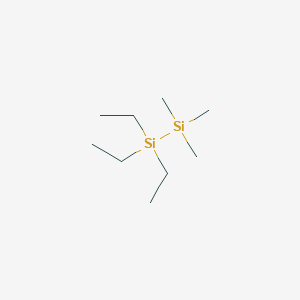
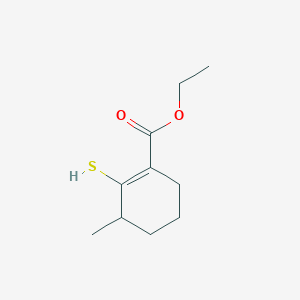

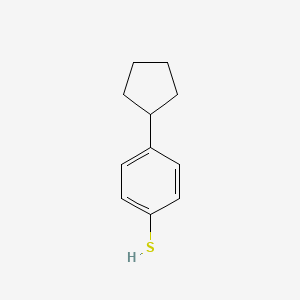
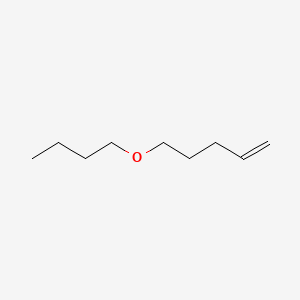



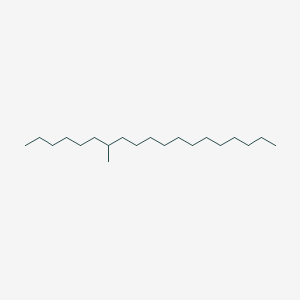
![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
